molecular formula C10H9FN2 B2649880 3-Cyclopropyl-6-fluoro-1H-indazole CAS No. 1360956-36-0

3-Cyclopropyl-6-fluoro-1H-indazole

Cat. No. B2649880
CAS RN: 1360956-36-0
M. Wt: 176.194
InChI Key: AWGAXLGUVMCSQF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-fluoro-1H-indazole is a chemical compound with the molecular formula C10H9FN2. It is a derivative of indazole, a heterocyclic compound that consists of a pyrazole ring fused to a benzene ring .


Synthesis Analysis

The synthesis of indazoles, including 3-Cyclopropyl-6-fluoro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropyl-6-fluoro-1H-indazole is characterized by a cyclopropyl group attached to the 3-position of the indazole ring and a fluorine atom attached to the 6-position. The indazole ring itself is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

Indazole derivatives, including 3-Cyclopropyl-6-fluoro-1H-indazole, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . For instance, 3-amino-1H-indazole-1-carboxamides were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Synthesis of Indazoles

The compound plays a crucial role in the synthesis of 1H- and 2H-indazoles. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Anti-Inflammatory Applications

Some derivatives of indazole have shown significant anti-inflammatory effects with inhibition in paw edema .

β3-Adrenergic Receptor Agonist

A series of new 1H-indazole compounds were designed, synthesized and evaluated as inhibitors of β3-AR agonist .

Anticancer Applications

Niraparib, an indazole-containing compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Tyrosine Kinase Inhibitor

Pazopanib, another indazole derivative, is a tyrosine kinase inhibitor, which has been approved by the FDA for renal cell carcinoma .

Antifungal and Antibacterial Activities

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of antifungal and antibacterial activities .

properties

IUPAC Name

3-cyclopropyl-6-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGAXLGUVMCSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC(=CC3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-fluoro-1H-indazole

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